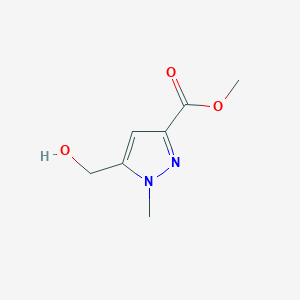

5-羟甲基-1-甲基-1H-吡唑-3-羧酸甲酯

描述

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .

Synthesis Analysis

HMF was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . This remains the classical route, with 6-carbon sugars (hexoses) such as fructose undergoing acid catalyzed poly-dehydration .

Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .

Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1. It has a melting point of 30 to 34 °C and a boiling point of 114 to 116 °C (1 mbar) .

科学研究应用

一步合成和晶体结构

- 该化合物是通过一锅两组分反应制备的,从而深入了解其晶体结构。这表明其在合成化学和材料科学中的潜力 (Saeed, Arshad, & Flörke, 2012).

结构、光谱和理论研究

- 这项研究结合了对吡唑-4-羧酸衍生物的实验和理论研究,展示了其在光谱分析和理论化学中的应用 (Viveka et al., 2016).

实验和计算结构参数

- 对吡唑衍生物的结构参数进行的一项研究,其中包括 5-羟甲基-1-甲基-1H-吡唑-3-羧酸甲酯,突出了其在镇痛剂和计算化学中的用途 (Machado et al., 2009).

合成、表征和生物活性

- 包括该化合物在内的吡唑衍生物的合成和表征表明它们在药理学中的潜力,特别是在抗肿瘤、抗真菌和抗菌活性方面 (Titi et al., 2020).

溶剂和铜离子诱导合成

- 这项研究演示了吡啶基-吡唑-3-酮衍生物的合成,表明该化合物在配位化学中的作用及其对某些细胞系的潜在细胞毒性 (Huang et al., 2017).

合成和生物学评估

- 合成了包括该化合物在内的新型衍生物,并评估了其对肺癌细胞生长的抑制作用,表明其在癌症研究和药物开发中的应用 (Zheng et al., 2010).

恶性疟原虫二氢乳清酸脱氢酶的抑制剂

- 该化合物被评估为一种疟疾引起恶性疟原虫中关键酶的抑制剂,显示了其在抗疟研究中的潜力 (Vah et al., 2022).

钢铁的缓蚀剂

- 在这项研究中,包括所讨论化合物在内的吡唑衍生物被评估为钢铁的缓蚀剂,揭示了其在材料科学和工程学中的潜力 (Herrag et al., 2007).

金属配位聚合物

- 该化合物用于金属配位聚合物的合成,表明其在无机化学和材料科学中的用途 (Cheng et al., 2017).

安全和危害

未来方向

HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products . It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .

作用机制

Target of Action

The primary targets of “Methyl 5-(Hydroxymethyl)-1-Methyl-1H-Pyrazole-3-Carboxylate” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with various biological targets . .

Mode of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . .

Biochemical Pathways

Pyrazole derivatives can affect various biochemical pathways depending on their specific targets . .

属性

IUPAC Name |

methyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHMSSOQHUYMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

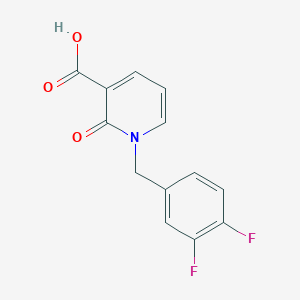

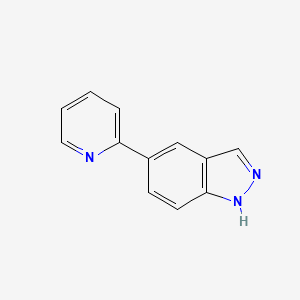

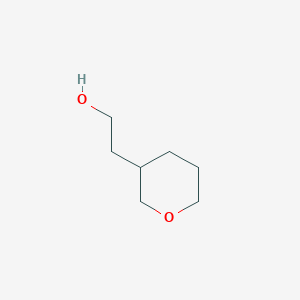

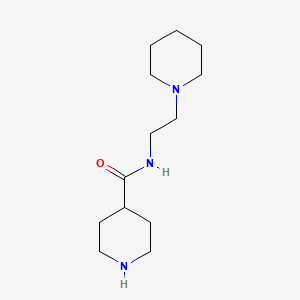

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)

![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)